Cas no 2248362-86-7 (Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate)
Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248362-86-7
- EN300-6512405
- Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
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- Inchi: 1S/C12H21NO3/c1-2-16-11(14)12(5-6-13-9-12)10-3-7-15-8-4-10/h10,13H,2-9H2,1H3
- InChI Key: QCKLWFRDJVONPB-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C1(C(=O)OCC)CNCC1
Computed Properties
- Exact Mass: 227.15214353g/mol
- Monoisotopic Mass: 227.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 47.6Ų
Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512405-0.05g |
ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
2248362-86-7 | 95.0% | 0.05g |
$1176.0 | 2025-03-14 | |
| Enamine | EN300-6512405-0.1g |
ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
2248362-86-7 | 95.0% | 0.1g |
$1232.0 | 2025-03-14 | |
| Enamine | EN300-6512405-0.25g |
ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
2248362-86-7 | 95.0% | 0.25g |
$1288.0 | 2025-03-14 | |
| Enamine | EN300-6512405-0.5g |
ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
2248362-86-7 | 95.0% | 0.5g |
$1344.0 | 2025-03-14 | |
| Enamine | EN300-6512405-1.0g |
ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
2248362-86-7 | 95.0% | 1.0g |
$1400.0 | 2025-03-14 | |
| Enamine | EN300-6512405-2.5g |
ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
2248362-86-7 | 95.0% | 2.5g |
$2745.0 | 2025-03-14 | |
| Enamine | EN300-6512405-5.0g |
ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
2248362-86-7 | 95.0% | 5.0g |
$4060.0 | 2025-03-14 | |
| Enamine | EN300-6512405-10.0g |
ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
2248362-86-7 | 95.0% | 10.0g |
$6020.0 | 2025-03-14 |
Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate (CAS No. 2248362-86-7): A Comprehensive Overview
Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate (CAS No. 2248362-86-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its pyrrolidine and oxane moieties, represents a promising scaffold for the development of novel therapeutic agents.
The molecular structure of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate consists of a pyrrolidine ring linked to an ethyl ester group, with an oxane ring fused to the pyrrolidine nitrogen. This distinctive arrangement not only contributes to its chemical stability but also enhances its potential bioactivity. The presence of the oxane ring introduces a level of flexibility and conformational diversity, which is highly desirable in drug design for optimizing binding affinity and pharmacokinetic properties.
In recent years, there has been a growing interest in the development of heterocyclic compounds for medicinal applications. Pyrrolidine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The incorporation of an oxane ring into the pyrrolidine core has been shown to enhance the compound's solubility and metabolic stability, making it an attractive candidate for further exploration.
One of the most compelling aspects of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate is its potential as a precursor for more complex molecules. Researchers have leveraged this compound in various synthetic pathways to create derivatives with enhanced pharmacological properties. For instance, modifications at the ester group have been explored to introduce different functional moieties, leading to compounds with improved efficacy and reduced side effects.
The pharmaceutical industry has been particularly interested in this compound due to its potential applications in treating neurological disorders. Preliminary studies suggest that derivatives of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate may exhibit neuroprotective and anti-inflammatory properties. These findings are supported by experimental data demonstrating the compound's ability to modulate certain neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Furthermore, the structural features of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate make it a valuable tool for computational chemistry studies. Advanced molecular modeling techniques have been employed to predict the binding interactions between this compound and target proteins. These simulations have provided insights into the molecular mechanisms underlying its biological activity, guiding the design of more potent and selective drug candidates.
The synthesis of Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate has also been optimized to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize product integrity. These advancements have not only facilitated further research but also opened up new possibilities for industrial-scale production.
In conclusion, Ethyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate (CAS No. 2248362-86-7) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its biological activity, make it an invaluable scaffold for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the advancement of drug discovery.
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